N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide
Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide is a benzoxazepine-derived acetamide compound characterized by a fused bicyclic core structure with ethyl and dimethyl substituents at positions 5 and 3, respectively. Its crystallographic refinement and structural validation likely employ tools like SHELXL, a widely used program for small-molecule crystallography .
Propriétés
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-4-24-17-10-9-16(12-18(17)27-13-21(2,3)20(24)26)23-19(25)11-14-5-7-15(22)8-6-14/h5-10,12H,4,11,13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAAXTTUNCANMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide is a complex organic compound belonging to the class of oxazepines. Its unique structure includes a sulfonamide moiety that has been associated with diverse biological activities. This article provides an overview of the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula for N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide is . The compound features several functional groups that contribute to its biological activity:
| Structural Feature | Description |
|---|---|
| Oxazepine ring | Provides a bicyclic structure known for various pharmacological properties. |
| Sulfonamide group | Enhances reactivity and potential interactions with biological targets. |
| Fluorophenyl group | May influence binding affinity and selectivity towards specific receptors. |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors that play critical roles in various physiological processes. Preliminary studies suggest that it may act as an inhibitor of enzymes such as carbonic anhydrases, which are involved in pH regulation and fluid balance in the body.
1. Anti-inflammatory Properties
Research indicates that compounds within the oxazepine class exhibit anti-inflammatory effects. The sulfonamide group may facilitate interactions with inflammatory pathways, potentially making this compound useful in treating conditions characterized by excessive inflammation .
2. Antimicrobial Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide has also shown promise as an antimicrobial agent. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
3. Potential Applications in Cancer Therapy
The compound's structural features suggest potential applications in cancer therapy due to its ability to inhibit specific enzymes involved in tumor growth and metastasis. Studies are ongoing to evaluate its efficacy against various cancer cell lines .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds within the oxazepine class:
- Study on Carbonic Anhydrase Inhibition : A derivative of the oxazepine structure demonstrated significant inhibitory activity against carbonic anhydrases with IC50 values indicating strong binding affinity. This suggests potential applications in managing conditions like glaucoma and certain cancers .
- Antimicrobial Efficacy : Research on related sulfonamide compounds has shown effective inhibition of bacterial growth in vitro, supporting the hypothesis that N-(5-ethyl-3,3-dimethyl-4-oxo...) may possess similar properties .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzoxazepine Family
The compound shares core similarities with other benzoxazepine derivatives but exhibits distinct functionalization. Below is a comparative analysis with N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide (CAS 2034503-44-9) :
Functional Group Impact on Physicochemical Properties
- Fluorine vs. Trifluoromethoxy Groups: The target compound’s 4-fluorophenyl group offers moderate electron-withdrawing effects, favoring solubility in polar solvents.
- Alkyl Substituents : The 5-ethyl and 3,3-dimethyl groups in the target compound likely enhance metabolic stability compared to the simpler ethyl chain in CAS 2034503-44-8.
Crystallographic and Intermolecular Interaction Analysis
The target compound’s dimethyl and ethyl substituents may disrupt crystal packing efficiency compared to the more planar trifluoromethoxy analogue. Etter’s graph-set analysis predicts that the acetamide NH group in the target compound forms stronger hydrogen bonds (e.g., N–H···O=C motifs) than the electron-deficient trifluoromethoxy counterpart.
Research Findings and Implications
- Pharmacological Potential: While both compounds lack disclosed activity data, the trifluoromethoxy group in CAS 2034503-44-9 suggests enhanced CNS targeting, whereas the target compound’s fluorine and alkyl groups may favor peripheral tissue distribution.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
